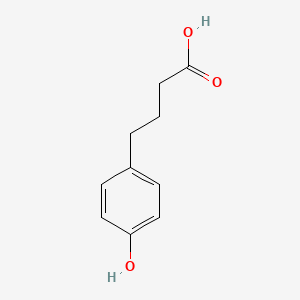

4-(4-Hydroxyphenyl)butanoic acid

Descripción

Nomenclature and Chemical Identity in Research Contexts

In academic literature and chemical databases, precise identification of a compound is paramount. This is achieved through standardized naming conventions and unique identifiers.

IUPAC Name and Common Synonyms

CAS Registry Number and Molecular Formula

To avoid ambiguity, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 4-(4-hydroxyphenyl)butanoic acid is 7021-11-6 . guidechem.com Its molecular formula is C₁₀H₁₂O₃ , which denotes the elemental composition of the molecule. guidechem.com

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| Common Synonyms | p-Hydroxyphenylbutyric acid guidechem.com, 4-(p-hydroxyphenyl)butyric acid guidechem.com, 4-Hydroxybenzenebutanoic acid guidechem.com, 4-Carboxypropylphenol guidechem.com |

| CAS Registry Number | 7021-11-6 guidechem.com |

| Molecular Formula | C₁₀H₁₂O₃ guidechem.com |

Structural Features and Functional Groups Relevant to Academic Study

The specific arrangement of atoms and functional groups within this compound dictates its chemical properties and biological interactions, making it a valuable subject for academic investigation.

Phenolic Moiety and Carboxylic Acid Group

The structure of this compound is characterized by two key functional groups: a phenolic moiety and a carboxylic acid group. guidechem.com The phenolic moiety consists of a hydroxyl group (-OH) attached to a benzene (B151609) ring. This feature is a common element in a class of compounds known as phenols. The carboxylic acid group (-COOH) is a defining feature of organic acids.

Importance and Research Significance within Chemical Biology and Medicinal Chemistry

The presence of both a phenolic hydroxyl group and a carboxylic acid group makes this compound a bifunctional molecule with potential for diverse chemical modifications and biological interactions. guidechem.com In medicinal chemistry, it is often used as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. guidechem.com

Research has explored its potential antioxidant and anti-inflammatory properties, which are often associated with the phenolic substructure. guidechem.com The structural similarity of this compound to other biologically active molecules, such as certain fatty acids and phenolic acids, has prompted investigations into its potential as a bioactive agent. ontosight.ai Its role as a derivative of bacterial chlorophyll (B73375) has also been noted in some chemical literature. chemicalbook.com The compound's structure serves as a scaffold that can be modified to explore structure-activity relationships, a fundamental concept in the development of new therapeutic agents.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Hydroxyphenylbutyric acid |

| 4-(p-hydroxyphenyl)butyric acid |

| 4-Hydroxybenzenebutanoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDBNDAYNLGKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299550 | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-11-6 | |

| Record name | 4-Hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7021-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Hydroxyphenyl Butanoic Acid in Research

Established Synthetic Routes for 4-(4-Hydroxyphenyl)butanoic Acid

The synthesis of this compound can be achieved through several established pathways, often involving multiple steps to construct and functionalize the molecule.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy to produce this compound, typically starting from a precursor that already contains the core phenylbutanoic acid structure. A documented method involves the demethylation of a methoxy-protected precursor. In one such synthesis, 4-(4-methoxyphenyl)butyric acid is treated with a strong acid mixture, such as 48% hydrobromic acid (HBr) and acetic acid (AcOH), and heated overnight at high temperatures to cleave the methyl ether and yield the final phenolic compound. guidechem.com

Another general strategy for building the carbon framework involves Friedel-Crafts-type reactions. For instance, a related compound, 4-(4-hydroxyphenyl)butan-2-one, is synthesized through the selective alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst like acid-activated Montmorillonite clay. google.com This demonstrates a method for attaching a four-carbon chain to the phenol ring, which could be further modified to the desired carboxylic acid.

More advanced catalytic methods have also been employed for synthesizing similar structures. The asymmetric synthesis of (S)-3-(4-bromophenyl)butanoic acid, for example, utilizes a rhodium-catalyzed reaction between (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, followed by hydrolysis of the resulting ester. orgsyn.org Such catalytic approaches offer high control over the molecular structure.

Table 1: Overview of Multi-step Synthetic Approaches

| Starting Material | Key Reagents | Key Conditions | Product |

|---|---|---|---|

| 4-(4-Methoxyphenyl)butyric acid | 48% Hydrobromic acid, Acetic acid | Heat (150°C), overnight | This compound guidechem.com |

| Phenol, 4-Hydroxybutan-2-one | Acid-activated Montmorillonite clay | 100-150°C, 1-24 hours | 4-(4-Hydroxyphenyl)butan-2-one google.com |

| (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Rhodium(I) catalyst, (R)-BINAP ligand | Dioxane/Water, Triethylamine | (S)-Ethyl 3-(4-bromophenyl)butanoate orgsyn.org |

Esterification and Butanoic Acid Chain Introduction

Esterification is a fundamental reaction in the synthesis and modification of carboxylic acids. The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce an ester and water. quora.commasterorganicchemistry.com This reaction is reversible, and the equilibrium is often shifted towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

In the context of this compound synthesis, an ester functional group often serves as a protected form of the carboxylic acid during intermediate steps. A synthetic sequence might involve introducing the butanoic acid chain via a precursor that is an ester, such as ethyl (E)-but-2-enoate. orgsyn.org The final step in such a sequence is the hydrolysis of the ester group to reveal the free carboxylic acid, a reaction that can be carried out under acidic or basic conditions. orgsyn.org

Table 2: General Fischer Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|---|---|---|---|

| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | Ester (R-COOR') | Water (H₂O) quora.commasterorganicchemistry.com |

Chemical Reactions and Derivatization Strategies

The two functional groups of this compound, the carboxylic acid and the phenol, are primary sites for chemical reactions and derivatization.

Oxidation Reactions and Products

The oxidation of this compound can proceed at either the butanoic acid side chain or the phenolic ring, depending on the oxidizing agent and reaction conditions.

Kinetic studies on the oxidation of a structurally similar compound, 4-oxo-4-phenyl butanoic acid, by Tripropylammonium fluorochromate (TriPAFC) have shown that the reaction leads to cleavage of the side chain, resulting in benzoic acid as the product. orientjchem.org This suggests that strong oxidizing agents can break the carbon-carbon bonds of the butanoic acid chain.

The phenolic hydroxyl group is also susceptible to oxidation. Research on 4-(4-hydroxyphenyl)-2-butanol (rhododendrol), a related compound, shows that its oxidation can generate reactive oxygen species (ROS) and lead to the formation of catechol-type products. nih.gov This indicates that the phenyl ring can be hydroxylated to form more highly oxidized derivatives.

Table 3: Oxidation Reactions of Related Phenylbutanoic Acid Structures

| Substrate | Oxidizing Agent | Product(s) |

|---|---|---|

| 4-Oxo-4-phenyl butanoic acid | Tripropylammonium fluorochromate (TriPAFC) | Benzoic acid |

| 4-(4-Hydroxyphenyl)-2-butanol | Tyrosinase activity, UV radiation | Reactive Oxygen Species (ROS), Cysteinyl-RD-catechol nih.gov |

Reduction Reactions and Products

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using a powerful reducing agent, as milder agents are often ineffective.

The standard reagent for the reduction of carboxylic acids is Lithium aluminum hydride (LiAlH₄). libretexts.org This reagent converts the carboxyl group into a primary alcohol. An aldehyde is formed as an intermediate in this process, but it is more reactive than the starting carboxylic acid and is immediately reduced further, preventing its isolation. libretexts.org Therefore, the reduction of this compound with LiAlH₄ is expected to yield 4-(4-hydroxyphenyl)butan-1-ol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to convert carboxylic acids to alcohols. libretexts.org

Table 4: Reduction of a Carboxylic Acid Group

| Substrate | Reducing Agent | Intermediate | Final Product |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Lithium aluminum hydride (LiAlH₄) | Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) libretexts.org |

Substitution Reactions and Derivative Formation

Derivatization involves chemically modifying a compound to alter its properties, such as volatility for gas chromatography or to introduce a chromophore for UV-Visible detection in liquid chromatography. research-solution.comlibretexts.org Both the carboxylic acid and phenolic hydroxyl groups of this compound are targets for such modifications.

The carboxylic acid group is commonly converted into an ester. This can be achieved through Fischer esterification or by using alkylating agents like pentafluorobenzyl bromide (PFB-Br), which is often used to create derivatives suitable for electron capture detection in gas chromatography. research-solution.comlibretexts.org The carboxyl group can also be reacted with hydrazines to form hydrazides, which can be further condensed with aldehydes or ketones to produce hydrazones. nih.gov

The phenolic hydroxyl group can also be derivatized. A common reaction is its conversion to an ester by reacting it with an acyl chloride, such as benzoyl chloride, which introduces a UV-active phenyl group. libretexts.org

Table 5: Derivatization Strategies for Carboxylic Acid and Phenol Functional Groups

| Functional Group | Reagent Class | Example Reagent | Derivative Product |

|---|---|---|---|

| Carboxylic Acid | Alkylating Agent | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester research-solution.comlibretexts.org |

| Carboxylic Acid | Alcohol / Acid Catalyst | Methanol (B129727) / H₂SO₄ | Methyl ester quora.com |

| Carboxylic Acid | Hydrazine (B178648) | Hydrazine | Hydrazide nih.gov |

| Phenolic Hydroxyl | Acyl Chloride | Benzoyl chloride | Phenyl ester libretexts.org |

Chiral Synthesis and Stereoisomeric Considerations

The chiral synthesis of 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid is a key area of research, focusing on methods to produce enantiomerically pure forms of the compound. This is primarily driven by the importance of chiral α-hydroxy acids as intermediates in the pharmaceutical industry.

Synthesis of Stereoisomers (e.g., (S)-2-hydroxy-4-(4-hydroxyphenyl)butanoic acid)

The synthesis of specific stereoisomers, such as (S)-2-hydroxy-4-(4-hydroxyphenyl)butanoic acid, is not extensively detailed in publicly available literature. However, the synthetic routes can be inferred from the well-established synthesis of analogous compounds, particularly (R)-2-hydroxy-4-phenylbutyric acid and its esters, which are key intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril. researchgate.netnih.govnih.govresearchgate.net

The most common and effective strategy for synthesizing chiral 2-hydroxy acids is the asymmetric reduction of the corresponding 2-oxo acid. In the case of (S)-2-hydroxy-4-(4-hydroxyphenyl)butanoic acid, the logical precursor would be 2-oxo-4-(4-hydroxyphenyl)butanoic acid .

Key Synthetic Approach: Asymmetric Reduction

The primary method for obtaining the (S)-enantiomer would involve the stereoselective reduction of the ketone group in 2-oxo-4-(4-hydroxyphenyl)butanoic acid or its corresponding ester, ethyl 2-oxo-4-(4-hydroxyphenyl)butanoate. This can be achieved through two main approaches:

Enzymatic Reduction: Biocatalysis offers a highly enantioselective route to chiral alcohols. Various enzymes, particularly carbonyl reductases and dehydrogenases, are capable of reducing prochiral ketones to a single enantiomer of the corresponding alcohol. For the analogous phenyl compound, (R)-2-hydroxy-4-phenylbutanoate esters, several biocatalytic systems have been developed. researchgate.netnih.gov For instance, reductases from organisms like Candida parapsilosis and engineered E. coli expressing specific reductases have shown high efficiency and enantioselectivity. nih.gov A similar enzymatic screening approach could identify a suitable reductase for the synthesis of (S)-2-hydroxy-4-(4-hydroxyphenyl)butanoic acid with high enantiomeric excess (ee). The use of co-enzyme regeneration systems, for example by coupling with glucose dehydrogenase (GDH), is a common strategy to make these processes economically viable. nih.govresearchgate.net

Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral metal catalyst to facilitate the addition of hydrogen across the carbonyl group of the 2-oxo precursor. For the synthesis of related chiral α-hydroxy esters, homogeneous catalysts based on rhodium or ruthenium with chiral diphosphine ligands have been employed. chemicalbook.com Heterogeneous catalysts, such as platinum supported on alumina (B75360) and modified with chiral alkaloids like those from the cinchona family, have also been used for the enantioselective hydrogenation of α-keto esters. chemicalbook.comsigmaaldrich.com The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity for the desired (S)-isomer.

Enantioselective Synthesis Approaches

Beyond the direct asymmetric reduction of the 2-oxo precursor, other enantioselective strategies could be employed to access chiral 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid.

Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule as a starting material. While less direct, it is a powerful method for controlling stereochemistry. A suitable chiral starting material would be chemically transformed through a series of reactions to yield the target molecule, with the original stereocenter guiding the formation of the new one.

Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is temporarily attached to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product. For the synthesis of α-hydroxy acids, an achiral ester of the corresponding α-keto acid could be reacted with a chiral reagent, or the acid itself could be derivatized with a chiral alcohol to form a diastereomeric mixture of esters, which could then be separated and hydrolyzed.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid could be subjected to an enzymatic esterification where the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer.

The table below summarizes the potential enantioselective approaches for the synthesis of (S)-2-hydroxy-4-(4-hydroxyphenyl)butanoic acid, based on methodologies reported for analogous compounds.

| Synthetic Approach | Precursor | Key Reagents/Catalysts | Advantages | Challenges |

| Enzymatic Reduction | 2-Oxo-4-(4-hydroxyphenyl)butanoic acid or its ester | Carbonyl reductases, Dehydrogenases (e.g., from Candida, Saccharomyces, engineered E. coli), Co-factor regeneration system (e.g., GDH/glucose) | High enantioselectivity, Mild reaction conditions, Environmentally benign | Enzyme screening required, Potential for substrate/product inhibition |

| Catalytic Asymmetric Hydrogenation | 2-Oxo-4-(4-hydroxyphenyl)butanoic acid or its ester | Chiral Rh or Ru complexes with diphosphine ligands, Pt/Al2O3 with chiral modifiers (e.g., cinchona alkaloids) | High turnover numbers, Scalability | Catalyst cost and sensitivity, Optimization of reaction conditions |

| Chiral Auxiliary-Mediated Synthesis | 2-Oxo-4-(4-hydroxyphenyl)butanoic acid | Chiral alcohols (e.g., (-)-menthol), Chiral amines | Well-established methodology, High diastereoselectivity | Multiple reaction steps (attachment and removal of auxiliary) |

| Kinetic Resolution | Racemic 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid | Lipases, Esterases | Access to both enantiomers | Maximum theoretical yield of 50% for one enantiomer, Requires efficient separation |

Biosynthesis, Metabolism, and Degradation Pathways

Natural Occurrence and Isolation in Biological Systems

While the widespread natural occurrence of 4-(4-hydroxyphenyl)butanoic acid is not extensively documented, there is evidence of its existence as a structural component within larger molecules produced by certain microorganisms.

Isolation from Marine Cyanobacteria (e.g., Caldora penicillata, Nostoc linckia)

Research into the secondary metabolites of cyanobacteria has revealed the presence of structural moieties closely related to this compound. In a study of Nostoc sp. FSN, a strain isolated from a paddy field, linear nonribosomal tripeptides called nostosins were identified. nih.gov The primary variants, nostosin-A and nostosin-B, were found to contain 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hhpba) as a key component. nih.gov Notably, minor variants of nostosins were also detected in which the Hhpba was present in its deoxy form, which corresponds to this compound. nih.gov This indicates that this compound is biosynthesized by Nostoc sp. FSN as part of these larger peptide structures.

While the marine cyanobacterium Caldora penicillata is a known producer of a diverse range of bioactive secondary metabolites, including peptides like caldoramide, there is currently no direct scientific literature reporting the isolation of this compound from this organism. nih.govnih.govmdpi.comresearchgate.net Similarly, specific searches for this compound in Nostoc linckia have not yielded direct isolation reports, although other species of the Nostoc genus are known to produce polysaccharides and other compounds. nih.gov

Presence in Other Biological Extracts

The direct isolation of this compound from other biological sources is not widely reported. However, structurally similar compounds have been identified in various organisms. For instance, 4-hydroxyphenylacetic acid, which has a shorter two-carbon side chain, has been isolated from the marine-derived fungus Emericellopsis maritima Y39–2. nih.gov This fungus is part of a genus known for producing a variety of secondary metabolites. nih.gov The presence of this related compound in a marine fungus suggests that the metabolic pathways for producing such phenylalkanoic acids exist in the fungal kingdom. nih.govmdpi.commdpi.com

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound | Organism | Finding |

|---|---|---|

| This compound (as deoxyHhpba) | Nostoc sp. FSN | Component of nostosin peptides. nih.gov |

| 2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hhpba) | Nostoc sp. FSN | Component of nostosin peptides. nih.gov |

| 4-Hydroxyphenylacetic acid | Emericellopsis maritima Y39–2 | Isolated from the marine-derived fungus. nih.gov |

Metabolic Pathways and Biotransformation

The metabolic fate of this compound is not fully elucidated. However, by examining the biotransformation of structurally analogous compounds, potential metabolic pathways can be inferred.

Role as a Precursor in Neurotransmitter Metabolism

Currently, there is no direct scientific evidence to suggest that this compound acts as a precursor in the metabolism of neurotransmitters. The biosynthesis of major neurotransmitters like serotonin (B10506) and catecholamines from their amino acid precursors, tryptophan and tyrosine respectively, is well-established. ebi.ac.uk While this compound shares a hydroxyphenyl group with tyrosine, its specific role as a direct precursor in neurotransmitter synthesis pathways has not been reported in the scientific literature.

Enzymatic Transformations (e.g., Kynureninase inhibition)

The kynurenine (B1673888) pathway is a major route for tryptophan metabolism, and its enzymes are targets for modulating neuroactive metabolites. While direct studies on the interaction of this compound with kynureninase are lacking, research on structurally related compounds provides some insights. For instance, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine 3-hydroxylase, another key enzyme in the kynurenine pathway. capes.gov.brnih.gov These studies indicate that the phenylbutanoic acid scaffold can interact with enzymes of this pathway. Furthermore, meta-nitrobenzoylalanine has been identified as a potent inhibitor of both kynurenine hydroxylase and, to a lesser extent, kynureninase. nih.gov The structural similarity, particularly the phenyl-aliphatic acid moiety, suggests a potential, though unconfirmed, for this compound to interact with kynurenine pathway enzymes.

Table 2: Inhibition of Kynurenine Pathway Enzymes by Structurally Related Compounds

| Compound | Enzyme Inhibited | Potency (IC50) |

|---|---|---|

| meta-Nitrobenzoylalanine | Kynurenine hydroxylase | 0.9 µM nih.gov |

| meta-Nitrobenzoylalanine | Kynureninase | 100 µM nih.gov |

| Nicotinylalanine | Kynurenine hydroxylase | 900 µM nih.gov |

| Nicotinylalanine | Kynureninase | 800 µM nih.gov |

Degradation Pathways in Microorganisms (e.g., Pseudomonas putida)

The bacterium Pseudomonas putida is well-known for its ability to degrade a wide variety of aromatic compounds. While the specific degradation pathway for this compound in P. putida has not been detailed, the degradation of the closely related compound, 4-hydroxyphenylacetic acid, has been extensively studied. nih.govnih.gov In P. putida, the degradation of 4-hydroxyphenylacetic acid proceeds through the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.govnih.gov This intermediate then undergoes ring fission catalyzed by a dioxygenase enzyme, leading to the formation of metabolites that can enter central metabolic pathways, such as pyruvate (B1213749) and succinate. nih.gov It is plausible that this compound would be degraded via a similar pathway, likely involving initial hydroxylation of the aromatic ring followed by beta-oxidation of the butanoic acid side chain and subsequent ring cleavage.

Metabolic Intermediates and Related Compounds (e.g., 4-Hydroxyphenylacetic acid)

The metabolism of this compound, while not extensively detailed in isolation, can be understood through the metabolic fates of structurally similar compounds. The oxidative degradation of the butanoic acid side chain is a key transformation. Studies on related molecules, such as 4-(4-hydroxyphenyl)butan-2-one, indicate that side-chain oxidation is a significant metabolic pathway, leading to the cleavage and formation of shorter phenolic acid derivatives. nih.gov

A primary and well-documented metabolic intermediate related to this compound is 4-Hydroxyphenylacetic acid (4-HPAA). nih.govwikipedia.org This compound is a C6-C2 phenolic acid that can be formed via the oxidation of the C4 side chain of this compound. 4-HPAA is recognized as a metabolite derived from the amino acids phenylalanine and tyrosine and is also a product of gut microbiota metabolism of polyphenols. rupahealth.comnih.gov

The degradation of 4-HPAA has been studied in various microorganisms. Several bacterial species, including strains of Acinetobacter and Pseudomonas putida, as well as the yeast Trichosporon cutaneum, can utilize 4-HPAA as a carbon source. nih.govnih.govnih.gov The catabolic pathway typically begins with the hydroxylation of 4-HPAA to form 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.govnih.gov

This intermediate then undergoes aromatic ring cleavage, a reaction catalyzed by a dioxygenase enzyme. nih.govnih.gov The ring fission leads to the formation of linear intermediates such as 5-carboxymethyl-2-hydroxymuconic acid and 2-hydroxyhepta-2,4-diene-1,7-dioic acid . nih.gov Through a sequence of subsequent enzymatic reactions including dehydrogenation, decarboxylation, and hydration, these compounds are further broken down into central metabolic intermediates like pyruvate and succinate, which can enter the Krebs cycle. nih.govnih.gov

Table 1: Metabolic Intermediates in the Degradation of this compound and Related Compounds

| Compound | Chemical Formula | Role in Pathway | Metabolizing Organism(s) (Example) | Reference |

|---|---|---|---|---|

| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | Primary metabolic product from side-chain oxidation. | Gut microbiota, Acinetobacter, Pseudomonas putida | rupahealth.comnih.govnih.gov |

| 3,4-Dihydroxyphenylacetic acid (Homoprotocatechuic acid) | C₈H₈O₄ | Hydroxylated intermediate of 4-HPAA degradation. | Acinetobacter, Pseudomonas putida, Trichosporon cutaneum | nih.govnih.govnih.gov |

| 5-Carboxymethyl-2-hydroxymuconic acid | C₈H₈O₆ | Product of aromatic ring fission of homoprotocatechuate. | Acinetobacter, Pseudomonas putida | nih.gov |

Connection to Broader Biochemical Pathways (e.g., Shikimate pathway)

The biosynthesis of the 4-hydroxyphenyl moiety of this compound is fundamentally linked to the Shikimate pathway . nih.gov This pathway is a crucial metabolic route found in bacteria, fungi, algae, and plants, but not in animals. nih.gov Its primary role is the synthesis of the aromatic amino acids: phenylalanine , tyrosine , and tryptophan. nih.gov

The Shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov A seven-step enzymatic sequence converts these precursors into chorismate , which serves as the central branch-point intermediate. nih.gov

From chorismate, distinct enzymatic branches lead to the individual aromatic amino acids. Tyrosine, which possesses the characteristic 4-hydroxyphenyl group, is a direct product of this pathway. Phenylalanine can also be converted to tyrosine. rupahealth.com As 4-Hydroxyphenylacetic acid is a known metabolic product of both tyrosine and phenylalanine, the origin of the aromatic structure of these compounds is unequivocally the Shikimate pathway. rupahealth.com Consequently, the biosynthesis of any compound containing a 4-hydroxyphenyl group, including this compound, relies on the intermediates supplied by this essential pathway.

The importance of this connection is highlighted in metabolic engineering, where the Shikimate pathway in microorganisms like Corynebacterium glutamicum has been rationally engineered to enhance the carbon flux towards chorismate and its derivatives for the overproduction of valuable aromatic chemicals, such as 4-hydroxybenzoate. nih.gov

Table 2: Key Compounds in the Shikimate Pathway Leading to Aromatic Precursors

| Compound | Role in Pathway | Reference |

|---|---|---|

| Phosphoenolpyruvate (PEP) & Erythrose 4-phosphate (E4P) | Initial Substrates | nih.gov |

| Shikimate | Key Intermediate | nih.gov |

| Chorismate | Central Branch-Point Intermediate | nih.gov |

| Tyrosine | Aromatic Amino Acid Product (contains 4-hydroxyphenyl group) | nih.gov |

| Phenylalanine | Aromatic Amino Acid Product (precursor to Tyrosine) | nih.gov |

Biological Activities and Pharmacological Investigations

Antioxidant Properties and Mechanisms of Action

The antioxidant capacity of phenolic compounds is a well-established area of study. The 4-hydroxyphenyl moiety within this butanoic acid derivative is a key contributor to its ability to counteract oxidative damage.

The primary mechanism by which 4-(4-Hydroxyphenyl)butanoic acid and related structures exhibit antioxidant effects is through direct free radical scavenging. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. nih.govmdpi.com This process transforms the phenol (B47542) into a more stable phenoxyl radical. mdpi.com

The efficacy of this scavenging activity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov In this test, the antioxidant compound reduces the deep violet DPPH radical to a colorless or pale yellow molecule, and the change in absorbance is measured to quantify scavenging ability. nih.gov Studies on derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated potent antioxidant properties in the DPPH assay. nih.gov The presence of an amino group adjacent to the phenolic ring can further enhance the electron-donating capacity, which helps to stabilize the resulting phenoxyl radical. nih.gov

Other relevant assays used to measure antioxidant potential by evaluating hydrogen atom transfer (HAT) mechanisms include the Oxygen Radical Antioxidant Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays. mdpi.com

Beyond direct scavenging, these compounds can mitigate oxidative stress within cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com ROS can cause significant damage to cellular components, including DNA, proteins, and lipids. nih.govnih.gov

Neuroprotective Effects and Neurological System Modulation

The potential for this compound and structurally similar molecules to influence the nervous system is an area of growing interest, with implications for neurodegenerative diseases and mood regulation.

Phytochemicals with structures related to this compound, such as phytoestrogens, are known to modulate key monoamine neurotransmitter systems, including serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). nih.gov These neurotransmitters are crucial for regulating mood, cognition, and behavior. nih.gov

The mechanisms of modulation can involve several pathways:

Synthesis: These compounds can influence the transcription of key enzymes responsible for neurotransmitter synthesis, such as tryptophan hydroxylase (for serotonin) and tyrosine hydroxylase (for dopamine). nih.gov

Metabolism: They can inhibit the activity of monoamine oxidase (MAO), the enzyme that breaks down these neurotransmitters, thereby increasing their availability in the synapse. nih.gov

Receptor Interaction: The butanoic acid moiety is structurally related to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. nih.gov GABA-B receptors, which are G-protein-coupled, can act as heteroreceptors that reduce the release of other neurotransmitters, including dopamine and serotonin. nih.gov This suggests a potential pathway for butyric acid derivatives to influence neurotransmitter levels.

The neuroprotective properties of phenolic acids are often linked to their antioxidant and anti-inflammatory capabilities. Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative disorders. nih.govnih.gov

Studies on related phenolic acids, such as 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), have demonstrated their ability to protect primary neurons from oxidative stress induced by hydrogen peroxide. nih.gov Furthermore, research on D-β-hydroxybutyrate, a ketone body, shows it can protect against amyloid-beta (Aβ)-induced neurotoxicity by relieving oxidative stress and inhibiting apoptosis. nih.gov This protection involves decreasing intracellular ROS and activating the Nrf2 antioxidant response pathway. nih.gov A related compound, 4-Hydroxyphenyllactic acid, has also been identified as a potential marker in the cerebrospinal fluid for post-neurosurgical meningitis, linking a hydroxyphenyl derivative to a central nervous system pathology. nih.gov

Anticancer Activity and Associated Mechanisms

The 4-hydroxyphenyl scaffold is considered an attractive pharmacophore for the development of anticancer compounds. mdpi.com Research into butyrate (B1204436) and other hydroxyphenyl derivatives has uncovered several mechanisms by which they may inhibit cancer progression.

Butyrate, a short-chain fatty acid, is known to exert tumor-suppressive effects primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of cell-surface G-protein-coupled receptors (GPCRs). nih.gov

Table 1: Anticancer Mechanisms of Butyrate and Related Phenyl Derivatives

| Mechanism | Target/Pathway | Cellular Outcome | References |

|---|---|---|---|

| HDAC Inhibition | Histone Deacetylases (HDACs) | Cell cycle arrest, Induction of apoptosis | nih.gov |

| HIPK2/p53 pathway | Promotion of apoptosis, G2/M cell cycle arrest | nih.gov | |

| GPCR Activation | GPR41, GPR43, GPR109A | Inhibition of tumor progression | nih.gov |

| Signaling Pathway Modulation | ERK1/2, NF-κB | Inhibition of proliferation, Promotion of apoptosis | nih.gov |

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to reduce the viability of A549 lung cancer cells and suppress their migration in vitro. nih.gov Similarly, a combination of sodium butyrate and N-(4-hydroxyphenyl)-retinamide was found to inhibit prostate cancer cells by suppressing the ERK1/2 and NF-κB pathways while activating the JNK pathway. nih.gov

Furthermore, the related compound 4-hydroxybenzoic acid (4-HBA) has been identified as an HDAC6 inhibitor. nih.gov In breast cancer cells, 4-HBA was shown to enhance sensitivity to the chemotherapy drug Adriamycin by promoting apoptosis through the HIPK2/p53 pathway and causing cell cycle arrest in the G2/M phase. nih.gov This highlights the potential for hydroxyphenyl derivatives to not only act as direct anticancer agents but also to function as chemosensitizers. mdpi.com

Antimicrobial Properties and Applications

The antimicrobial effects of this compound and its derivatives have been investigated against a variety of pathogens, including bacteria, fungi, and the parasite responsible for malaria.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity. nih.gov In a notable study, novel derivatives of this compound showed significant action against ESKAPE group bacteria, which are known for their resistance to multiple drugs. nih.gov Specifically, hydrazone derivatives containing heterocyclic substituents were found to have the most potent and broad-spectrum antimicrobial effects. nih.gov While the parent compound, 3-((4-hydroxyphenyl)amino)propanoic acid, showed weak activity against S. aureus and E. faecalis, some of its derivatives exhibited enhanced antibacterial properties. nih.govresearchgate.net

The same family of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for its effectiveness against drug-resistant fungal pathogens. nih.gov These compounds have shown substantial activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov However, the initial compounds in the synthesis series, including 3-((4-hydroxyphenyl)amino)propanoic acid itself, did not exhibit antifungal activity against drug-resistant Candida species. nih.govresearchgate.net This highlights the importance of chemical modification to enhance the antifungal properties of the core structure.

Research into compounds with a polyhydroxyphenyl moiety has shown their potential as inhibitors of the malaria parasite, Plasmodium falciparum. nih.gov Specifically, compounds that include a 3,4-dihydroxyphenyl group have been identified as some of the more effective inhibitors of the parasite's growth. nih.gov While direct studies on this compound are not specified, the activity of related phenolic compounds suggests a potential area for future investigation. The urgent need for new antimalarial drugs, driven by the emergence of drug-resistant strains, has intensified research into natural and synthetic compounds, including those derived from plants. nih.gov

Anti-inflammatory Activity

Phenolic compounds are well-regarded for their anti-inflammatory properties. nih.gov Derivatives of (4-hydroxyphenyl)methanone have been synthesized and screened for their anti-inflammatory effects. nih.gov In one study, novel carboxamide and thioamide derivatives containing a piperidine (B6355638) nucleus all demonstrated anti-inflammatory activity in a carrageenan-induced foot pad edema assay in rats. nih.gov At a dose of 30 mg/kg, these compounds showed a varying degree of edema inhibition, ranging from 52% to 67%. nih.gov Notably, derivatives with dichloro and fluoro substitutions exhibited more potent activity than the standard drug used for comparison. nih.gov Furthermore, 3-(4-Hydroxyphenyl)propionic acid, a metabolite of procyanidin (B600670) A2, has been shown to restrict inflammation induced by oxidized LDL in macrophage cells through the nuclear factor kappa-B pathways. rsc.org

Enzyme Inhibition Studies

The kynurenine (B1673888) pathway is a key metabolic route for tryptophan degradation, and its dysregulation is implicated in various diseases. mdpi.com Kynurenine 3-monooxygenase (KMO), an enzyme in this pathway, converts kynurenine to 3-hydroxykynurenine. mdpi.com Inhibition of KMO is a therapeutic strategy to reduce the production of neurotoxic downstream metabolites. mdpi.comfrontiersin.org While direct inhibition of kynureninase by this compound is not explicitly detailed, the structurally similar 4-phenyl-4-oxo-butanoic acid derivatives have been investigated as inhibitors of kynurenine 3-hydroxylase. nih.gov This suggests that the phenylbutanoic acid scaffold could be a starting point for developing inhibitors of enzymes within the kynurenine pathway.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation. nih.govmdpi.comnih.gov Several studies have explored the tyrosinase inhibitory potential of various phenolic compounds. For example, 4,4'-dihydroxybiphenyl (B160632) has been identified as a potent competitive inhibitor of tyrosinase, with an IC50 value of 1.91 microM, and it also suppresses melanin production in B16F10 melanoma cells. nih.gov Carboxylic acids such as 3-phenyllactic acid, lactic acid, L-pyroglutamic acid, and malic acid have also been shown to inhibit tyrosinase through various mechanisms, including direct enzyme inhibition and acidification of the microenvironment. mdpi.com Although direct data on this compound is scarce, the presence of the 4-hydroxyphenyl group, a common feature in many tyrosinase inhibitors, suggests it may possess some inhibitory activity.

Receptor Modulation and Signaling Pathways

Olfactory Receptors: The interaction of odorants with specific olfactory receptors (ORs) is the initial step in the sense of smell. nih.govmdpi.com Large-scale screening of human ORs has identified ligands for a number of these receptors. nih.gov While there is no specific data on the interaction of this compound with olfactory receptors, the general principle is that unique but overlapping sets of ORs recognize different odorant molecules. nih.gov

Retinoid Receptors: Retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are nuclear receptors that regulate gene expression involved in various cellular processes. nih.govnih.gov N-(4-hydroxyphenyl)retinamide (4HPR), a synthetic retinoid, demonstrates selective activation of retinoid receptors. nih.gov It is a potent transactivator of RARγ and a moderate activator of RARβ, while showing minimal activity with RARα and RXRα in transactivation assays. nih.gov In contrast, it primarily functions with RARα, RARβ, and RXRα in transrepression assays. nih.gov The hydroxyl group of 4HPR is crucial for its binding to serum retinol-binding protein (RBP), which may facilitate its transport. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a key role in regulating lipid and glucose metabolism. nih.gov Phenylpropanoic acid derivatives have been investigated as PPAR agonists. nih.gov Studies on 3-(4-alkoxyphenyl)propanoic acid derivatives have shown that the bulkiness of substituents on the phenyl ring influences PPAR activity. nih.gov Certain PFAS compounds have also been shown to activate both PPARα and PPARγ. nih.gov

Metabotropic Glutamate Receptor 4 (mGluR4): The mGluR4 is a Gαi-coupled receptor that modulates glutamatergic neurotransmission. nih.gov Studies on cmyc-tagged mGluR4 expressed in HEK293 cells showed that agonist activation did not lead to internalization of the receptor. nih.gov Instead, internalization was observed upon activation of the protein kinase C (PKC) pathway. nih.gov

NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov Various stimuli, including cytokines and pathogens, can activate the canonical NF-κB pathway, leading to the transcription of pro-inflammatory genes. nih.gov Short-chain fatty acids have been shown to have anti-inflammatory effects by lowering NF-κB transactivation. mdpi.com For example, propionic acid, butyric acid, and valeric acid can reduce NF-κB mediated pro-inflammatory responses. mdpi.com

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including inflammation. nih.gov Flavonols have been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as JNK, ERK, and p38, in LPS-induced RAW264.7 macrophages. nih.gov Bisphenol A (BPA), which has a similar bis(4-hydroxyphenyl) structure, has been found to induce the production of pro-inflammatory cytokines in microglial cells through the activation of the JNK, ERK MAPK, and NF-κB signaling pathways. nih.gov Furthermore, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a major metabolite of BPA, can trigger pancreatic β-cell death via a JNK/AMPKα activation-regulated apoptotic pathway. mdpi.com

Structure Activity Relationship Sar and Derivatization for Enhanced Biological Activity

Impact of Substituents on Biological Activity

Effects of Phenyl Ring Substitutions

Modifications on the phenyl ring of 4-(4-Hydroxyphenyl)butanoic acid derivatives significantly influence their biological activity. The hydroxyl group on the phenyl ring is a versatile feature, capable of engaging in hydrogen bonding, oxidation, and nucleophilic substitutions, which allows for interactions with a wide range of biological targets. nih.gov The introduction of various substituents on the phenyl ring can alter the antimicrobial and other biological activities of the resulting compounds. For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that different substitutions on the phenyl moiety led to a range of antimicrobial activities against various pathogens. nih.gov Some derivatives with specific substitutions exhibited potent and broad-spectrum antimicrobial effects. nih.gov In another series of compounds, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, hydrophobic ortho-substituents on the aroyl moiety were found to be key for potent tyrosinase inhibitory activity. researchgate.netnih.gov

Influence of Aliphatic Chain Modifications

Changes to the aliphatic butanoic acid chain are also crucial in modulating the biological properties of this compound and its analogs. The presence of functional groups such as phenyl, hydroxyl, and amino moieties in the aliphatic chain can modify both the physical properties and the therapeutic effects of the compounds, enhancing their biological effectiveness. mdpi.com For example, the synthesis of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involved modifications that resulted in compounds like N-(4-hydroxyphenyl)-β-alanine methyl ester and 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, which were then further derivatized to explore their antimicrobial potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to quantify the relationship between the chemical structure and biological activity of a series of compounds. nih.gov This method is valuable for lead optimization by identifying the key physicochemical, steric, and electrostatic properties that influence the biological activity of the molecules. nih.gov For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to analyze inhibitors of 4-hydroxyphenylpyruvate dioxygenase, providing insights for the design of new ligands with predetermined affinities. nih.gov Such studies help in predicting the activity of novel derivatives, guiding the design of more effective therapeutic agents. nih.govnih.gov

Synthesis and Evaluation of Derivatives and Analogs

The insights from SAR and QSAR studies have guided the synthesis and biological testing of numerous derivatives of this compound. These efforts are aimed at improving potency, selectivity, and pharmacokinetic characteristics.

Ester Derivatives (e.g., methyl ester)

Esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. In the case of this compound analogs, ester derivatives have been synthesized and evaluated for their biological activities. For example, the methyl ester of N-(4-hydroxyphenyl)-β-alanine was prepared as an intermediate in the synthesis of a library of antimicrobial compounds. nih.gov Similarly, the dimethyl ester of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid was synthesized for further chemical modifications. nih.gov

| Derivative | Starting Material | Purpose of Synthesis | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)-β-alanine methyl ester | 4-aminophenol and methyl acrylate | Intermediate for further derivatization | nih.gov |

| Dimethyl ester of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid | 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid and methanol (B129727) | Intermediate for hydrazinolysis | nih.gov |

Amino Acid and Peptide Derivatives

Coupling this compound with amino acids or peptides is another key derivatization strategy. This approach can alter properties like solubility and transport, and influence interactions with biological targets. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed structure-dependent antimicrobial activity. nih.gov For instance, hydrazones derived from N-(4-hydroxyphenyl)-β-alanine hydrazide displayed potent and broad-spectrum antimicrobial effects. nih.gov Another study focused on 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which were evaluated as STAT6 inhibitors, with one derivative showing potent inhibition. nih.gov These examples highlight the successful use of amino acid and peptide moieties to create biologically active analogs. nih.govnih.gov

| Derivative Class | Key Findings | Example Compound | Biological Activity | Reference |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Structure-dependent antimicrobial activity | Hydrazones 14–16 with heterocyclic substituents | Potent and broad-spectrum antimicrobial activity | nih.gov |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives | Potent STAT6 inhibition | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | IC50 of 21 nM for STAT6 inhibition | nih.gov |

Hydrazine (B178648) Derivatives

Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities. materialsciencejournal.orgptfarm.plnih.govnih.gov The synthesis of such derivatives typically involves the reaction of a hydrazide with an aldehyde or ketone, resulting in a molecule with the characteristic azometine group (-NHN=CH-). nih.gov This functional group is crucial for their biological action.

While direct studies on hydrazine derivatives of this compound are not extensively documented, the general principles of hydrazone synthesis and activity provide a framework for their potential. The process would likely involve converting the carboxylic acid group of this compound into a hydrazide, followed by condensation with various aromatic or heterocyclic aldehydes. ptfarm.plchemmethod.com

The biological significance of hydrazones stems from their ability to act as anticonvulsants, antidepressants, analgesics, anti-inflammatory agents, and antimicrobials. ptfarm.plnih.gov For instance, research on N-(4-hydroxyphenyl)-β-alanine hydrazide, a structurally related compound, has led to the synthesis of hydrazones with promising antimicrobial activity against multidrug-resistant pathogens. nih.gov Some of these derivatives showed significant efficacy against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov

The structure-activity relationship in hydrazones is often linked to the nature of the substituent on the aldehyde or ketone moiety. researchgate.net Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties and steric configuration of the entire molecule, thereby influencing its interaction with biological targets. researchgate.net

| Hydrazone Derivative Class | Reported Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| Anthranilic Acid Derivatives | Anti-inflammatory | Presence of anthranilic acid moiety | nih.gov |

| 5-Methyl-2-benzoxazolinone Derivatives | Analgesic, Anti-inflammatory | Benzoxazolinone scaffold | nih.gov |

| Quinoxalinone Derivatives | Anti-inflammatory | Quinoxalinone core structure | nih.gov |

| N-(4-hydroxyphenyl)-β-alanine Hydrazones | Antimicrobial (including against C. auris) | 4-hydroxyphenyl scaffold, β-alanine linker | nih.gov |

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Antimicrobial (Gram-positive and Gram-negative bacteria, Fungi) | Biphenyl core | ptfarm.pl |

Incorporation into Polymeric Hydrogels

The unique properties of this compound make it a valuable component in the synthesis of advanced biomaterials like polymeric hydrogels. These three-dimensional, water-swollen polymer networks are extensively used in drug delivery and tissue engineering due to their high biocompatibility. acs.orgmdpi.com

This hydrogel was developed as a potential vehicle for controlled drug delivery, specifically for treating bacterial infections in the oral cavity. acs.orgresearchgate.net The material exhibited a porous, network-like structure with good thermal stability and a pH-responsive nature. acs.orgresearchgate.net The ability to control the release of a model drug, ciprofloxacin (B1669076), was demonstrated, showing a slow and sustained release profile at a physiological pH of 7.4. acs.org The non-cytotoxic nature of the hydrogel further underscores its potential for biomedical applications. acs.orgresearchgate.net

The synthesis of such hydrogels leverages the functional groups of this compound to form covalent bonds within the polymer matrix, ensuring its stable incorporation. The resulting material benefits from the combined properties of the natural polymer (soy protein), the hydrophilic monomer (acrylic acid), and the functionalizing agent (this compound).

| Property | Description | Significance | Reference |

|---|---|---|---|

| Synthesis Method | Microwave-assisted graft copolymerization | Efficient and rapid synthesis | acs.orgresearchgate.net |

| Components | Soy protein isolate (SPI), Acrylic acid (AA), this compound (HPBA) | Combines biocompatibility, hydrophilicity, and functionality | acs.orgresearchgate.net |

| Structure | Porous network with a layered and crystalline surface | High surface area for drug loading and controlled release | acs.orgresearchgate.net |

| Key Feature | pH-responsive behavior | Enables targeted drug release in specific pH environments | acs.org |

| Application | Vehicle for controlled drug delivery (e.g., ciprofloxacin) | Potential for treating localized infections, such as in the oral cavity | acs.orgresearchgate.net |

| Biocompatibility | Found to be non-cytotoxic | Essential for safe biomedical use | acs.orgresearchgate.net |

Advanced Research Methodologies and Techniques

Analytical Techniques for Identification and Characterization

A precise understanding of the physicochemical properties of 4-(4-Hydroxyphenyl)butanoic acid is foundational to any biological investigation. Researchers employ a range of spectroscopic and chromatographic methods for its definitive identification and characterization.

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for determining the carbon-hydrogen framework.

In a ¹H-NMR spectrum of this compound, distinct signals would correspond to the different proton environments. For instance, the aromatic protons on the phenyl ring would appear as a characteristic pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the aliphatic butanoic acid chain would produce signals in the upfield region, with their splitting patterns (e.g., triplets, multiplets) revealing adjacent proton couplings, confirming the connectivity of the -CH2-CH2-CH2-COOH chain. The acidic proton of the carboxyl group and the phenolic hydroxyl proton would appear as broad singlets that can be confirmed by D₂O exchange. mdpi.comsigmaaldrich.com

¹³C-NMR spectroscopy complements this by showing distinct signals for each unique carbon atom, including the carboxyl carbon (typically δ > 170 ppm), the aromatic carbons, and the aliphatic carbons of the side chain. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band around 3300-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, and C-O stretching and O-H bending vibrations for the phenolic group. mdpi.com

Mass Spectrometry (MS) : Coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS provides information on the molecular weight and fragmentation pattern of the compound.

LC-MS/MS : This is a highly sensitive and selective method for detecting and quantifying the compound in complex mixtures, such as biological samples. nih.govnih.gov The molecule is first ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M-H]⁻ in negative ion mode) is determined. uni.lu Subsequent fragmentation (MS/MS) of this parent ion yields specific product ions, creating a unique fingerprint for confident identification.

GC-MS : For GC-MS analysis, the compound may require derivatization to increase its volatility. The electron ionization (EI) mass spectrum provides a fragmentation pattern that can be compared against spectral libraries for identification. nih.gov

Chromatographic methods are essential for separating this compound from other components in a mixture and for its quantification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This technique offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov For related phenolic acids, methods have been developed using reversed-phase columns (like C18) with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile. nih.gov Sample preparation often involves a simple protein precipitation step with a solvent like methanol (B129727) when analyzing biological matrices such as serum. nih.gov The method is validated for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.govuni.lu

While less common for the routine analysis of a small molecule like this compound unless it is in a specific formulation or solid state, these techniques provide information on the solid-state properties.

X-Ray Diffraction (XRD) : Powder XRD (XRPD) is the primary technique for investigating the long-range molecular order of a solid material. It can distinguish between crystalline and amorphous forms of the compound. eurofins.com If this compound can exist in different crystalline forms (polymorphs), XRPD would be crucial for identifying and quantifying them, which is vital as different polymorphs can have different physical properties. researchgate.net

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and particle shape of the solid compound. It can provide high-resolution images of the crystal habit or particle aggregates.

Transmission Electron Microscopy (TEM) : TEM offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure and crystallographic defects if the compound is prepared as a thin film or nanoparticle.

In Vitro Research Models

To investigate the biological effects of this compound, researchers use various in vitro models that mimic physiological conditions.

Cellular assays provide a biologically relevant context to study the effects of a compound on cellular processes. Given its structure as a phenolic acid, assays often focus on antioxidant, anti-inflammatory, or cytotoxic activities.

Cytotoxicity Assays : To determine if the compound has anti-proliferative or toxic effects, various cancer cell lines are employed. For example, a derivative of the compound has been tested for cytotoxicity against B16F1 murine melanoma cells. nih.gov Other common cell lines for screening include human colorectal carcinoma (e.g., HCT116, Caco-2) and fibroblast cell lines (e.g., MRC-5) to assess toxicity towards non-cancerous cells. nih.govbohrium.com Cell viability is typically measured using colorimetric assays like the MTT assay.

Antioxidant Activity Assays : The Cellular Antioxidant Activity (CAA) assay is a modern method to quantify antioxidant potential within a cellular environment. bohrium.com This assay uses a fluorescent probe within cells (e.g., human colorectal adenocarcinoma Caco-2 or liver cancer HepG2 cells) that emits light when oxidized by peroxyl radicals. bohrium.com A compound with antioxidant activity will quench this fluorescence. The Caco-2 cell line has been noted as a particularly suitable model for studying dietary phenolics. bohrium.com

Anti-inflammatory Assays : The effect of the compound on inflammatory pathways can be studied in cell models like lipopolysaccharide (LPS)-stimulated macrophages. Researchers can measure the production of inflammatory mediators such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Enzyme assays are used to determine if this compound can act as a substrate, inhibitor, or activator of specific enzymes. These assays are typically performed in a cell-free system.

Spectrophotometric Assays : Many enzyme assays rely on a change in absorbance that can be measured with a spectrophotometer. For example, the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, can be monitored by measuring the formation of dopachrome (B613829) at a specific wavelength. A derivative of this compound was found to be a substrate for mushroom tyrosinase. nih.gov Similarly, lipase (B570770) activity can be assayed by measuring the release of a chromogenic product like p-nitrophenol from a p-nitrophenyl ester substrate. researchgate.net

Fluorescence-Based Assays : These assays offer high sensitivity and are well-suited for high-throughput screening (HTS). eurofins.com A substrate is designed to release a fluorescent molecule upon being processed by the enzyme. This method can be used to screen for inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL). eurofins.com

Enzyme Inhibition Assays : To screen for inhibitory activity against a wide range of enzymes, specific assays are employed. For instance, phenolic compounds have been tested for their ability to inhibit the fibrillogenesis of lysozyme, a process relevant to amyloid diseases, by monitoring changes in thioflavin T (ThT) fluorescence. acs.org

In Vivo Research Models

In vivo research models are indispensable for evaluating the biological activity, efficacy, and pharmacokinetic profiles of chemical compounds in a complex, living system.

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively detailed in the available literature, the methodologies are well-established. Animal models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) and for assessing its therapeutic potential and limitations before clinical consideration.

Research on structurally related compounds provides insight into the types of animal models and study designs employed. For instance, a study on 4-phenylbutanoic acid (4-PBA), a chemical chaperone, utilized a rat model of isoproterenol-induced myocardial infarction (MI) to evaluate its cardioprotective effects. nih.gov In this model, male Wistar rats were administered isoproterenol (B85558) to induce cardiac injury, simulating the pathology of MI. nih.gov The efficacy of 4-PBA was then assessed by measuring a range of hemodynamic parameters. nih.gov

The table below summarizes the key hemodynamic parameters that were significantly improved in the isoproterenol-induced MI rat model following treatment with 4-PBA, demonstrating the type of data generated from such in vivo efficacy studies. nih.gov

| Parameter | Description | Outcome with 4-PBA (20 & 40 mg/kg) |

| MAP | Mean Arterial Pressure | Increased |

| LVSP | Left Ventricular Systolic Pressure | Increased |

| LVEDP | Left Ventricular End-Diastolic Pressure | Decreased |

| LV dP/dtmax | Maximum rate of pressure increase in the left ventricle | Increased |

| LV dP/dtmin | Minimum rate of pressure increase in the left ventricle | Increased |

This table illustrates findings for the related compound 4-phenylbutanoic acid in a rat model of myocardial infarction. nih.gov

These types of studies are fundamental for establishing a dose-response relationship and understanding the physiological effects of a compound in vivo. nih.gov

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively investigated as systems for controlled drug delivery. nih.govnih.gov Their high water content and biocompatibility make them suitable for encapsulating and releasing therapeutic agents over time. nih.gov

This compound has been incorporated into novel hydrogel systems. In one study, a soy protein isolate-grafted hydrogel, specifically SPI-g-(AA-co-HPBA), was synthesized using this compound (HPBA) and acrylic acid (AA). This research focused on creating a vehicle for the controlled delivery of the antibiotic ciprofloxacin (B1669076) for potential use against bacterial infections in the oral cavity. frontiersin.org The hydrogel was designed to be pH-responsive, and its drug release profile was studied at a physiological pH of 7.4. frontiersin.org The study confirmed the formation of a network structure with a layered and crystalline surface, which is essential for its function as a drug delivery vehicle. frontiersin.org These hydrogel systems offer a platform for localized and sustained drug release, which can enhance therapeutic efficacy. frontiersin.orgyoutube.com

Computational and In Silico Approaches

Computational, or in silico, methods are powerful tools in chemical and pharmaceutical research, allowing for the prediction of molecular properties, interactions, and mechanisms, thereby guiding experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex under biologically relevant conditions. mdpi.commdpi.com

While specific molecular docking and dynamics studies for this compound are not prominent, research on structurally similar compounds illustrates the utility of these methods. For example, docking studies on β-hydroxy-β-arylpropanoic acids were performed to identify potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Similarly, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid were evaluated as potential allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase through molecular docking, which helped identify compounds with a high likelihood of forming a stable drug-receptor complex. nih.gov MD simulations have been used to confirm the stability of such complexes and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that drive ligand binding. frontiersin.orgnih.gov

Computational chemistry, particularly methods based on density functional theory (DFT), can be used to predict the chemical reactivity of a molecule. nih.govulster.ac.uk These methods allow for the calculation of various electronic properties and reactivity indices that help in understanding a compound's behavior in chemical reactions and biological systems.

Detailed computational analysis has been performed on the closely related compound 4-(4-hydroxyphenyl)-butan-2-one, also known as raspberry ketone. nih.govulster.ac.uk Using DFT, researchers calculated several physicochemical and reactivity parameters. The HOMO–LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap was determined to be approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. nih.govulster.ac.uk Analysis of the frontier molecular orbitals revealed a reactivity pattern that is consistent with known metabolite profiles in mammals. ulster.ac.uk This includes a propensity for nucleophilic attack at the carbonyl carbon (which would be the carboxylic acid carbon in this compound) and electrophilic addition on the benzene (B151609) ring. ulster.ac.uk Such in silico predictions are invaluable for anticipating metabolic pathways and designing more stable or active analogues.

The table below presents key physicochemical properties of the related compound raspberry ketone, evaluated using computational chemistry approaches.

| Property | Predicted Value | Method/Level of Theory | Significance |

| Enthalpy of Formation (ΔfHº) | -299.4 ± 0.17 kJ·mol⁻¹ | ccCA-CBS-2 | Thermodynamic stability. ulster.ac.uk |

| pKa | 9.95 | M06-2X/def2-TZVPP | Ionization state at physiological pH. ulster.ac.uk |

| log D (pH 7.4) | 1.84 | M06-2X/def2-TZVPP | Lipophilicity and distribution. ulster.ac.uk |

| Aqueous Solubility | ~2.5 mg·mL⁻¹ | Based on calculated ΔfusHº | Bioavailability potential. ulster.ac.uk |

| HOMO-LUMO Energy Gap | ~7.8 eV | M06-2X/def2-TZVPP | Predicts chemical reactivity. ulster.ac.uk |

This data for the structurally similar raspberry ketone illustrates the power of computational methods to predict key chemical properties. nih.govulster.ac.uk

In silico approaches are instrumental in hypothesizing and analyzing the molecular targets and mechanisms of action of a compound. By combining reactivity predictions with molecular docking, researchers can identify potential biological partners and elucidate interaction mechanisms. mdpi.com

For the hydroxyphenyl class of compounds, the versatile hydroxyl group can participate in crucial biological interactions like hydrogen bonding and oxidation-reduction reactions. nih.gov The computational reactivity analysis of the related raspberry ketone points to the phenyl ring and the carbonyl/carboxyl group as primary sites for metabolic transformations. ulster.ac.uk This suggests that enzymes involved in phase one biotransformation processes are likely molecular targets. ulster.ac.uk

Furthermore, docking studies on analogous structures have identified specific enzymes like COX-2 and EGFR as potential targets for this class of molecules. nih.govnih.gov For instance, the docking of β-hydroxy-β-arylpropanoic acids into the catalytic site of COX isoenzymes helps to correlate binding energies with inhibitory activities, thus suggesting a mechanism of action related to the prostaglandin (B15479496) synthesis pathway. nih.gov By simulating the interactions at an atomic level, these computational methods provide a rational basis for understanding biological activity and for designing future experiments to confirm these hypothesized targets and mechanisms. frontiersin.org

Potential Therapeutic and Biotechnological Applications Excluding Dosage/administration

Drug Discovery and Development

The foundational structure of 4-(4-Hydroxyphenyl)butanoic acid serves as a valuable scaffold in the quest for new medicines. The "4-hydroxyphenyl" portion, in particular, is recognized as a promising pharmacophore—a key structural feature responsible for a drug's biological activity.

In the initial phases of drug discovery, identifying a "lead compound" is a critical step. The 4-hydroxyphenyl moiety present in the acid and its derivatives has been identified as a key feature in compounds showing potential as novel therapeutic agents. For instance, derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their potential as anticancer and antimicrobial candidates. The presence of the hydroxyphenyl group is often associated with antioxidant properties, which can be beneficial in combating cellular damage linked to various diseases. Studies have shown that compounds containing this scaffold exhibit promising anticancer activity, suggesting that the 4-hydroxyphenyl structure is an attractive starting point for developing new anticancer drugs.

Following identification as a promising scaffold, derivatives of this compound have entered early preclinical evaluation. In one study, various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were screened for their anticancer effects. The research identified specific derivatives that demonstrated significant cytotoxic activity against A549 lung cancer cells while showing reduced toxicity in noncancerous Vero cell lines. This early-stage research provides a foundation for further development, with the most potent compounds serving as candidates for more advanced preclinical studies.

Table 1: Preclinical Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic acid Derivatives

| Compound ID | Description | Effect on A549 Cancer Cell Viability |

| Compound 12 | Hydrazone derivative with 1-naphthyl substituent | Reduced viability to 42.1% |

| Compound 20 | bis(N′-(furan-2-ylmethylene)propanehydrazide) | Potent anticancer and antioxidant activities |

| Compound 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced viability to 86.1% |

This table is for illustrative purposes and based on findings from early preclinical research.

Biomaterials and Drug Delivery Systems

Beyond its direct therapeutic potential, this compound is being utilized as a component in advanced biomaterials designed for sophisticated medical applications like controlled drug delivery.

A significant area of research is the incorporation of this compound into hydrogels. Hydrogels are water-absorbent polymer networks that can be used as carriers to release drugs in a slow, controlled manner. nih.govnih.gov Recently, a novel hydrogel was synthesized by grafting both acrylic acid and this compound onto a soy protein isolate (SPI) backbone. acs.org This specific hydrogel, designated SPI-g-(AA-co-HPBA), was developed as a potential vehicle for the controlled delivery of drugs to combat bacterial infections in the oral cavity. acs.org

The study loaded the hydrogel with the antibiotic ciprofloxacin (B1669076) and demonstrated its sustained release over 14 hours at a pH of 7.4, which is relevant for oral applications. acs.org The hydrogel exhibited a porous, network-like structure and pH-responsive behavior, crucial properties for a controlled release system. acs.org This research highlights the compound's role in creating biocompatible and effective drug delivery platforms. acs.org

Table 2: Ciprofloxacin Release from SPI-g-(AA-co-HPBA) Hydrogel at pH 7.4

| Time (hours) | Percentage of Drug Released (%) |

| 1 | ~10% |

| 4 | ~35% |

| 8 | ~60% |

| 12 | ~80% |

| 14 | ~90% |

Data is estimated from graphical representations in the cited study and illustrates a sustained release profile. acs.org

Application in Chemical Research and Laboratory Analysis